molecular formula C23H26N6O11P2 B1196424 Dan-ADP CAS No. 72947-52-5

Dan-ADP

Cat. No.: B1196424
CAS No.: 72947-52-5
M. Wt: 624.4 g/mol
InChI Key: XHKRUEHHIXWATP-WGQQHEPDSA-N
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Description

Dan-ADP (Dansyl-Adenosine Diphosphate) is a fluorescent adenine nucleotide analog widely employed in studying conformational dynamics of the ADP/ATP carrier (AAC), a mitochondrial membrane protein critical for cellular energy transport. The AAC, comprising 297 amino acids, undergoes transitions between cytosolic ("c") and matrix ("m") states during substrate translocation. This compound’s dansyl fluorophore enables real-time monitoring of these transitions via fluorescence quenching or enhancement, providing mechanistic insights into the "gated pore" model of AAC function .

Key properties of this compound:

  • Structure: Comprises adenosine diphosphate (ADP) conjugated to a dansyl group at the adenine moiety.
  • Function: Binds to AAC with high specificity, fluorescing upon interaction with hydrophobic regions of the carrier during state transitions.
  • Applications: Probing AAC conformational changes, studying inhibitor binding, and validating computational models of mitochondrial transport.

Properties

CAS No.

72947-52-5

Molecular Formula

C23H26N6O11P2

Molecular Weight

624.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate

InChI

InChI=1S/C23H26N6O11P2/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)39-19-16(9-37-42(35,36)40-41(32,33)34)38-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H,35,36)(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1

InChI Key

XHKRUEHHIXWATP-WGQQHEPDSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O

Synonyms

(5-(dimethylamino-1-naphthoyl))adenosine diphosphate
DAN-ADP

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dansylated Adenine Nucleotides

Parameter Dan-AMP This compound Dan-ATP
Phosphate Groups 1 (AMP) 2 (ADP) 3 (ATP)
Molecular Weight ~650 Da ~730 Da ~810 Da
Fluorescence λexem: 340/520 nm λexem: 340/520 nm λexem: 340/520 nm
Binding Affinity Moderate (Kd ~10 µM) High (Kd ~2 µM) Highest (Kd ~0.5 µM)
Conformational Sensitivity Weak response to "c" state Strong response to "c"→"m" transition Preferentially binds "m" state
Applications Limited to low-affinity binding studies AAC dynamics, inhibitor screening High-affinity transport assays

Key Differences:

Phosphate Group Impact :

  • Dan-ATP’s triphosphate group enhances binding affinity by ~4x compared to this compound, reflecting AAC’s preference for ATP during energy export .
  • Dan-AMP’s single phosphate results in weaker binding, limiting its utility to studies requiring transient interactions.

Fluorescence Dynamics: this compound exhibits the most pronounced fluorescence shift during the "c"→"m" transition, making it ideal for monitoring real-time AAC conformational changes. Dan-ATP’s fluorescence is quenched in the "m" state, correlating with its role in matrix-side binding .

Functional Specificity: this compound is uniquely suited for studying bidirectional transport equilibria, while Dan-ATP is optimal for unidirectional export assays. Dan-AMP is rarely used in AAC studies due to low signal-to-noise ratios.

Research Findings and Mechanistic Insights

  • Gated Pore Model Validation : this compound’s fluorescence changes support the hypothesis that AAC alternates between open (substrate-accessible) and closed (occluded) states during transport .
  • Inhibitor Screening : this compound’s sensitivity to conformational changes has been leveraged to identify AAC inhibitors (e.g., bongkrekic acid), which stabilize the "m" state and reduce fluorescence signal by 80% .
  • Competitive Binding : Dan-ATP displaces this compound in AAC binding assays, confirming competitive interactions at the substrate-binding pocket .

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